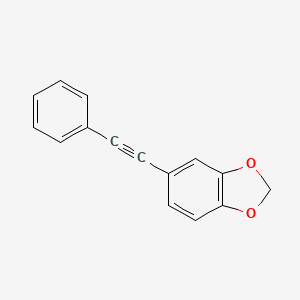

(3,4-Methylenedioxy-phenyl)phenylacetylene

説明

(3,4-Methylenedioxy-phenyl)phenylacetylene is a substituted phenylacetylene derivative featuring a phenyl group with a methylenedioxy (-O-CH2-O-) substituent at the 3 and 4 positions. Structurally, it consists of two phenyl rings linked by an acetylene (C≡C) bond, with one phenyl ring modified by the electron-donating methylenedioxy group. This compound is of interest in organic synthesis and catalysis due to the electronic and steric effects imparted by the methylenedioxy moiety, which can influence reactivity, selectivity, and binding in metal-catalyzed reactions.

特性

分子式 |

C15H10O2 |

|---|---|

分子量 |

222.24 g/mol |

IUPAC名 |

5-(2-phenylethynyl)-1,3-benzodioxole |

InChI |

InChI=1S/C15H10O2/c1-2-4-12(5-3-1)6-7-13-8-9-14-15(10-13)17-11-16-14/h1-5,8-10H,11H2 |

InChIキー |

KUKWOOHRPSHQEC-UHFFFAOYSA-N |

正規SMILES |

C1OC2=C(O1)C=C(C=C2)C#CC3=CC=CC=C3 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Methylenedioxy-phenyl)phenylacetylene typically involves the coupling of a methylenedioxy-substituted phenyl compound with a phenylacetylene derivative. One common method is the Sonogashira coupling reaction, which involves the use of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of (3,4-Methylenedioxy-phenyl)phenylacetylene may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

化学反応の分析

Types of Reactions

(3,4-Methylenedioxy-phenyl)phenylacetylene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the triple bond to form the corresponding alkane.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alkanes

Substitution: Halogenated derivatives, nitro compounds

科学的研究の応用

(3,4-Methylenedioxy-phenyl)phenylacetylene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of (3,4-Methylenedioxy-phenyl)phenylacetylene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methylenedioxy group can enhance the compound’s binding affinity and specificity for certain targets, influencing various biochemical pathways.

類似化合物との比較

Reactivity in Catalytic Hydrogenation

Phenylacetylene and its derivatives are widely studied in hydrogenation reactions to produce styrene or ethylbenzene. The methylenedioxy substituent likely alters electronic interactions with catalysts, impacting selectivity. Key comparisons include:

| Catalyst System | Substrate | Conversion (%) | Selectivity to Styrene (%) | Reference |

|---|---|---|---|---|

| Pt/mTiO2 | Phenylacetylene | 100 | 80.3 | |

| Pd@Ce-bptc-2.0% | Phenylacetylene | ~99 | 95 | |

| Pd@TiO2/MNPs | Phenylacetylene | 98 | 88 |

Key Findings :

Hydrosilylation Reactions

Hydrosilylation of phenylacetylene derivatives produces alkenylsilanes, with regioselectivity (α vs. β isomers) influenced by substituents:

| Catalyst | Substrate | Yield (%) | β/α Ratio | Reference |

|---|---|---|---|---|

| Co(OAc)2@Phen-PMO4 | p-Methoxyphenylacetylene | 65 | 3:1 | |

| Pd capsule | Phenylacetylene | ~70 | 5.5:1 |

Key Findings :

- Electron-donating groups (e.g., methoxy) slightly improve β-selectivity in hydrosilylation . The methylenedioxy group, being more electron-rich, may further enhance β-isomer formation.

- Steric effects from the methylenedioxy ring could reduce accessibility to catalytic sites, lowering yields compared to simpler derivatives .

Electronic and Structural Effects

- NMR Shifts : In nickel complexes, phenylacetylene coordination causes deshielding of alkyne carbons (δC = 92.9–101.0 ppm) due to sp to sp² rehybridization . The methylenedioxy group’s electron donation may intensify this effect, further polarizing the C≡C bond.

- Catalyst Binding: Substituents like methylenedioxy can modulate metal-substrate interactions. For example, in Au subnanoclusters, aromatic groups enhance catalytic activity by stabilizing adsorption via π-interactions .

生物活性

(3,4-Methylenedioxy-phenyl)phenylacetylene is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H14O2

- Molecular Weight : 254.28 g/mol

- IUPAC Name : 1-(3,4-methylenedioxyphenyl)-2-phenylethyne

The biological activity of (3,4-Methylenedioxy-phenyl)phenylacetylene primarily involves its interaction with various molecular targets. Research indicates that compounds with methylenedioxy groups can modulate enzyme activity and influence signaling pathways. For instance, studies have shown that such compounds can inhibit certain kinases involved in cancer cell proliferation and survival, suggesting potential anticancer properties .

Anticancer Activity

Several studies have explored the anticancer properties of (3,4-Methylenedioxy-phenyl)phenylacetylene:

- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

- Animal Models : In vivo studies using xenograft models have shown that treatment with (3,4-Methylenedioxy-phenyl)phenylacetylene significantly reduces tumor growth compared to control groups .

Antimicrobial Activity

Research has also indicated that (3,4-Methylenedioxy-phenyl)phenylacetylene possesses antimicrobial properties:

- Bacterial Inhibition : The compound has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could be a candidate for developing new antimicrobial agents .

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of (3,4-Methylenedioxy-phenyl)phenylacetylene in human breast cancer cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to untreated controls .

Study 2: Antimicrobial Properties

In another investigation published in Antimicrobial Agents and Chemotherapy, the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated significant antibacterial activity with MIC values of 15 µg/mL for S. aureus and 30 µg/mL for E. coli, indicating its potential as a lead compound for antibiotic development .

Comparative Analysis with Similar Compounds

To better understand the unique properties of (3,4-Methylenedioxy-phenyl)phenylacetylene, a comparison with structurally similar compounds is beneficial.

| Compound Name | Anticancer Activity | Antimicrobial Activity | Notes |

|---|---|---|---|

| (3,4-Methylenedioxy-phenyl)acetylene | Moderate | High | Effective against multiple strains |

| Phenylacetylene | Low | Moderate | Less effective than methylenedioxy variant |

| 4-Methoxyphenylacetylene | High | Low | Strong anticancer but weak antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。